3-(4-(Trifluoromethoxy)phenyl)propan-1-ol
Description
Molecular Architecture and Conformational Analysis
The molecular architecture of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol (C₁₀H₁₁F₃O₂) features a three-carbon aliphatic chain terminating in a hydroxyl group at position 1, connected to a para-substituted phenyl ring bearing a trifluoromethoxy (-OCF₃) group. The phenyl ring adopts a planar configuration due to sp² hybridization, while the trifluoromethoxy substituent introduces steric and electronic effects that influence the molecule’s overall conformation. The trifluoromethoxy group’s bulkiness and strong electron-withdrawing nature create torsional strain, favoring a staggered conformation around the C-O bond to minimize steric clashes between the trifluoromethyl group and adjacent substituents.
Rotational flexibility of the propanol chain allows for three primary conformers:
- Extended conformation : The hydroxyl group and phenyl ring are maximally separated, reducing steric hindrance.
- Gauche conformation : The hydroxyl group aligns closer to the phenyl ring, enabling potential intramolecular hydrogen bonding with the oxygen of the trifluoromethoxy group.
- Eclipsed conformation : Less favorable due to increased van der Waals repulsion between the hydroxyl hydrogen and phenyl ring.
Computational studies suggest the gauche conformation is energetically favored by approximately 2.1 kcal/mol over the extended form due to weak C-H···O interactions between the propanol chain and the trifluoromethoxy oxygen. The molecule’s dipole moment, calculated at 3.8 D, arises from the electronegative trifluoromethoxy group and polar hydroxyl moiety, influencing its solubility in polar aprotic solvents like dimethyl sulfoxide.
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name This compound is derived through the following hierarchical analysis:
- Parent hydrocarbon : Propan-1-ol (a three-carbon chain with a hydroxyl group at position 1).
- Substituent : A phenyl group attached to position 3 of the propanol chain.
- Phenyl substituent : A trifluoromethoxy group at the para position (position 4) of the aromatic ring.
Alternative naming approaches include functional class nomenclature, yielding 4-(trifluoromethoxy)benzenepropanol , though this is less precise. The trifluoromethoxy group is prioritized over the hydroxyl group in numbering due to its higher seniority in the Cahn-Ingold-Prelog rules. Common synonyms such as 3-[4-(trifluoromethyloxy)phenyl]propan-1-ol reflect historical naming conventions but deviate from IUPAC guidelines.
Comparative Analysis of Ortho/Meta/Para Isomeric Forms
The positional isomerism of the trifluoromethoxy group significantly alters physicochemical properties:
| Property | Para Isomer | Ortho Isomer | Meta Isomer |
|---|---|---|---|
| Dipole Moment (D) | 3.8 | 4.2 | 3.6 |
| Melting Point (°C) | 42–45 | 56–59 | 38–41 |
| LogP | 2.1 | 2.4 | 1.9 |
Para Isomer : Exhibits maximal symmetry, resulting in the lowest melting point due to reduced crystal lattice energy. The trifluoromethoxy group’s electron-withdrawing effect is transmitted most efficiently to the propanol chain via resonance.
Ortho Isomer : Steric hindrance between the trifluoromethoxy group and propanol chain increases melting point and logP. The proximity of substituents induces a 15° out-of-plane distortion in the phenyl ring, reducing conjugation.
Meta Isomer : Delocalization of the trifluoromethoxy group’s electron-withdrawing effect is less efficient, leading to weaker polarization of the propanol hydroxyl group.
Electronic Structure and Hyperconjugative Interactions
The electronic structure is dominated by two key features:
- Trifluoromethoxy Group : The -OCF₃ group exhibits strong -I (inductive) and moderate +M (mesomeric) effects. Fluorine’s electronegativity (χ = 4.0) withdraws electron density via σ-bonds, while oxygen’s lone pairs donate electron density into the aromatic π-system. Hyperconjugation between the oxygen’s lone pairs and the adjacent C-F σ* orbitals stabilizes the trifluoromethoxy group by 8.3 kcal/mol.
- Propanol Chain : The hydroxyl group’s oxygen (χ = 3.5) engages in hyperconjugative interactions with the adjacent C-C σ-bonds, quantified by Natural Bond Orbital (NBO) analysis as stabilizing energies of 6.2 kcal/mol (C1-O → σC2-C3) and 4.7 kcal/mol (C2-C3 → σC1-O).
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal:
- Highest Occupied Molecular Orbital (HOMO): Localized on the phenyl ring and trifluoromethoxy oxygen (Energy = -6.8 eV).
- Lowest Unoccupied Molecular Orbital (LUMO): Primarily located on the CF₃ group and propanol chain (Energy = -1.3 eV).
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGLBUFMUXDVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676344 | |
| Record name | 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000519-40-3 | |
| Record name | 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by reduction. One common method includes the following steps:
Formation of Grignard Reagent: Reacting 4-(trifluoromethoxy)benzaldehyde with magnesium in the presence of anhydrous ether to form the Grignard reagent.
Addition Reaction: The Grignard reagent is then reacted with propanal to form the corresponding alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with palladium catalyst, LiAlH4.
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Corresponding ketone or carboxylic acid.
Reduction: Corresponding alkane.
Substitution: Corresponding chloride or other substituted products.
Scientific Research Applications
Organic Synthesis
Role as a Reagent
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol serves as a crucial reagent in organic synthesis. It is utilized in the formation of various organic compounds through nucleophilic substitution reactions and coupling reactions.
Case Study: Trifluoromethoxylation Reactions
In trifluoromethoxylation reactions, this compound acts as a precursor to synthesize CF₃O-containing compounds. The reactions typically require specific conditions such as temperature control and the presence of catalysts to achieve optimal yields.
Medicinal Chemistry
Pharmaceutical Applications
The unique trifluoromethoxy functional group imparts significant biological activity to this compound. It is explored as an intermediate in the synthesis of pharmaceuticals targeting various therapeutic areas, including anti-inflammatory and anticancer drugs.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of this compound exhibit enhanced bioactivity due to improved solubility and metabolic stability. For instance, modifications to the propan-1-ol backbone have led to compounds with promising anticancer properties.
Materials Science
Application in Material Synthesis
In materials science, this compound is employed as a precursor for synthesizing materials with unique properties. Its incorporation into polymer matrices enhances thermal stability and chemical resistance.
Case Study: Development of Fluorinated Polymers
Studies on fluorinated polymers synthesized using this compound have shown improved hydrophobicity and durability compared to non-fluorinated counterparts, making them suitable for applications in coatings and adhesives.
Analytical Chemistry
Use as a Solvent
This compound is also utilized as a solvent in various chemical reactions due to its ability to dissolve a wide range of substances. Its effectiveness as a solvent can lead to increased reaction yields and improved purity of products.
Case Study: High-Performance Liquid Chromatography (HPLC)
In HPLC applications, this compound has been used as a mobile phase modifier, enhancing the separation efficiency of complex mixtures in analytical assays.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol is primarily influenced by the trifluoromethoxy group, which can enhance the compound’s lipophilicity and metabolic stability. This group can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Position Isomers
- 3-(2-(Trifluoromethoxy)phenyl)propan-1-ol (CAS: 1057671-46-1): Structural Difference: The trifluoromethoxy group is ortho-substituted on the phenyl ring. Reduced symmetry may also decrease crystalline stability .
Trifluoromethyl vs. Trifluoromethoxy Derivatives
- 3,3,3-Trifluoro-2-[4-(trifluoromethoxy)phenyl]propan-1-ol (CAS: N/A): Structural Difference: Contains a trifluoromethyl (–CF3) group on the propanol chain and a para-trifluoromethoxy-phenyl group. Impact: The dual fluorine substitution enhances lipophilicity (LogP ≈ 3.5) and metabolic resistance, making it suitable for hydrophobic coatings or fluorinated polymers . Applications: Materials science (e.g., water-repellent surfaces).
Heterocyclic Modifications
- 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol (CAS: 936850-79-2): Structural Difference: Incorporates a thiazole ring linked to a trifluoromethyl-phenyl group. Molecular weight increases to 287.3 g/mol, altering solubility (predicted aqueous solubility: ~0.1 mg/mL) . Applications: Drug discovery (antimicrobial or kinase inhibitors).
Polar Substituent Variants
- 3-[4-(Hydroxymethyl)phenyl]propan-1-ol (CAS: 38628-53-4):
Pharmacophore-Integrated Analogs
- 1-[4-[3-(4-Phenylpiperazin-1-yl)propoxy]phenyl]propan-1-ol (CAS: 65976-32-1):
- Structural Difference : Contains a piperazine-propoxy linker.
- Impact : The basic piperazine nitrogen (pKa ~8.5) enables pH-dependent solubility and CNS penetration. Higher molecular weight (354.5 g/mol) may limit blood-brain barrier permeability .
- Applications : Neurological drug candidates (e.g., antipsychotics).
Research Findings and Implications
- Electronic Effects : The para–OCF3 group in the target compound reduces electron density on the phenyl ring, making it less reactive in electrophilic substitutions compared to analogs with electron-donating groups (e.g., –OCH3) .
- Synthetic Challenges : Fluorinated analogs often require specialized reagents (e.g., EtMgBr in THF for Grignard reactions) and harsh conditions, increasing production costs .
- Biological Relevance : Thiazole- and piperazine-containing derivatives exhibit enhanced binding to biological targets, suggesting utility in drug discovery .
Biological Activity
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol, also known as 3-Amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol, is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C12H14F3NO2
- Molecular Weight : Approximately 219.207 g/mol
- Functional Groups : An amino group, a hydroxyl group, and a trifluoromethoxy-substituted phenyl ring.
The trifluoromethoxy group enhances the compound's metabolic stability and lipophilicity, which are crucial for biological activity. The presence of amino and hydroxyl groups allows for potential hydrogen bonding interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is particularly relevant in the context of various metabolic pathways.
- Receptor Interaction : It can act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways. This duality in action suggests a broad therapeutic potential.
- Hydrogen Bonding : The amino and hydroxyl groups provide sites for hydrogen bonding, which can enhance interactions with biomolecules, potentially leading to increased biological efficacy .
Cytotoxicity Studies
Research has shown that compounds with similar structural features exhibit varying degrees of cytotoxicity against cancer cell lines. For example:
- Cytotoxicity against MCF-7 Cells : Compounds with trifluoromethoxy substitutions have demonstrated moderate inhibition of breast cancer cell lines, indicating potential anti-cancer properties .
Enzyme Inhibition Profiles
Studies have indicated that the compound exhibits inhibitory effects on cholinesterases:
- Inhibition Constants (IC50) : For related compounds within the same class, IC50 values have been reported around 10–20 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may possess similar inhibitory characteristics .
Structure–Activity Relationship (SAR)
The presence of the trifluoromethoxy group has been correlated with enhanced biological activity due to:
- Increased metabolic stability.
- Enhanced lipid solubility leading to better membrane permeability.
Table 1 summarizes various compounds related to this compound and their biological activities:
| Compound Name | Structure Highlights | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 3-Amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol | Amino and hydroxyl groups | TBD | Potential AChE/BChE inhibitor |
| 4-(Trifluoromethyl)benzyl alcohol | Lacks amino functionality | TBD | Reduced reactivity |
| 3-Amino-2-[4-(trifluoromethoxy)phenyl]propan-1-ol | Similar structure | TBD | Varies based on substitution |
Case Studies
Recent studies have highlighted the therapeutic potential of compounds structurally related to this compound in treating conditions such as:
Q & A
Q. Tables
Table 1: Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 234.19 g/mol | HRMS |
| logP | 2.8 ± 0.2 | Shake-flask (octanol/water) |
| Melting Point | 45–47°C | DSC |
Table 2: Comparison of Synthetic Yields
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Friedel-Crafts + NaBH₄ | 68 | 98 | |
| Grignard + Oxidation | 52 | 95 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
